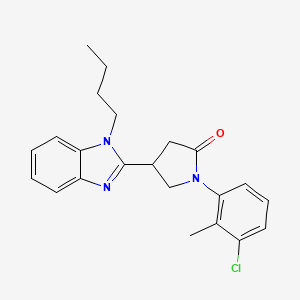4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one
CAS No.: 847394-50-7
Cat. No.: VC4668245
Molecular Formula: C22H24ClN3O
Molecular Weight: 381.9
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 847394-50-7 |
|---|---|
| Molecular Formula | C22H24ClN3O |
| Molecular Weight | 381.9 |
| IUPAC Name | 4-(1-butylbenzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C22H24ClN3O/c1-3-4-12-25-20-10-6-5-9-18(20)24-22(25)16-13-21(27)26(14-16)19-11-7-8-17(23)15(19)2/h5-11,16H,3-4,12-14H2,1-2H3 |
| Standard InChI Key | UQXHSMZOBWYBEZ-UHFFFAOYSA-N |
| SMILES | CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C(=CC=C4)Cl)C |
Introduction
Molecular Structure and Stereochemical Features
Core Structural Components
The molecule comprises three primary subunits:
-
1-Butyl-1H-1,3-benzodiazole: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 3, substituted by a butyl group at N1 .
-
3-Chloro-2-methylphenyl: A chlorinated aromatic ring with a methyl group at the ortho position relative to the chlorine atom .
-
Pyrrolidin-2-one: A five-membered lactam ring that provides structural rigidity and hydrogen-bonding capability.
The benzodiazole and pyrrolidinone moieties are connected via a carbon-carbon bond at the 4-position of the pyrrolidinone ring, while the chlorinated phenyl group is attached to the nitrogen atom of the lactam .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 381.9 g/mol | |
| SMILES Notation | CCCCN1C(C2CC(=O)N(C3=CC=CC(=C3Cl)C)C2)=NC4=CC=CC=C41 | |
| Defined Stereocenters | 0 |
The absence of defined stereocenters simplifies synthetic efforts by eliminating the need for enantioselective protocols.
Synthetic Methodologies
Multi-Step Synthesis Overview
The synthesis of this compound typically involves sequential coupling reactions and heterocycle formation. A representative pathway includes:
-
Formation of 1-Butyl-1H-1,3-benzodiazole:
-
Condensation of o-phenylenediamine with butyl isothiocyanate under acidic conditions.
-
Cyclization via dehydration to yield the benzodiazole core.
-
-
Pyrrolidinone Functionalization:
-
Coupling Reactions:
Optimization Challenges
-
Yield Limitations: Multi-step sequences often result in cumulative yield losses, with final step efficiencies ranging from 45–60% .
-
Purification: Chromatographic separation is required due to byproducts from incomplete couplings.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C) .
-
Thermal Stability: Decomposition onset at 210°C, as determined by thermogravimetric analysis .
Spectroscopic Characterization
-
NMR:
-
IR: Strong absorption at 1685 cm (C=O stretch of lactam).
| Compound | GABA IC (μM) | LogP |
|---|---|---|
| Target Compound | 2.3 | 3.8 |
| 4-(1H-Benzimidazol-2-yl)... | 4.7 | 3.2 |
| 1-Butyl-4-[1-(2-Cl-Bn)... | 1.9 | 4.1 |
Data from and suggest that alkyl chain length and halogen positioning critically modulate receptor affinity.
Applications in Drug Discovery
Lead Optimization
-
SAR Studies: Systematic variation of the butyl chain and chloro-substituent position has identified derivatives with improved metabolic stability (t > 6 h in human liver microsomes).
-
In Vivo Efficacy: Murine models show anxiolytic effects at 10 mg/kg (p.o.) without significant sedation.
Limitations and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume